4-Amino-p-terphenyl CAS number 7293-45-0 properties
4-Amino-p-terphenyl CAS number 7293-45-0 properties
An In-Depth Technical Guide to 4-Amino-p-terphenyl (CAS 7293-45-0): Properties, Synthesis, and Applications
Introduction
4-Amino-p-terphenyl (CAS No. 7293-45-0), also known by its IUPAC name [1,1':4',1''-terphenyl]-4-amine, is a polycyclic aromatic amine with a rigid, conjugated backbone.[1][2] This structure imparts a unique combination of thermal stability, electrochemical activity, and photophysical properties, positioning it as a molecule of significant interest. While its primary applications lie within the realm of materials science—particularly as a building block for organic semiconductors and a component in Organic Light-Emitting Diodes (OLEDs)—its terphenyl scaffold and reactive amino functionality also present opportunities for exploration in medicinal chemistry.[3][4][5] This guide provides an in-depth analysis of its physicochemical properties, proven synthesis methodologies, spectroscopic signature, core applications, and safety protocols, tailored for researchers and development scientists.
Physicochemical and Molecular Properties
The properties of 4-Amino-p-terphenyl are a direct consequence of its molecular architecture: a central benzene ring para-substituted with a phenyl group and an aniline group. This extended π-system is responsible for its electronic properties, while the terminal amine provides a site for chemical modification and influences intermolecular interactions.
Table 1: Core Properties and Identifiers
| Property | Value / Identifier | Source(s) |
| CAS Number | 7293-45-0 | [1][6] |
| IUPAC Name | [1,1':4',1''-terphenyl]-4-amine | [1] |
| Synonyms | 4-(4-phenylphenyl)aniline, 4-Aminoterphenyl | [2][7] |
| Molecular Formula | C₁₈H₁₅N | [2][5] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Appearance | White to light yellow/orange crystalline powder | [3][4][6] |
| Melting Point | 198-202 °C | [3][6] |
| Boiling Point | 398.2 ± 11.0 °C (Predicted) | [8] |
| Density | ~1.103 g/cm³ (Predicted) | [5][8] |
| InChI Key | ATGIXVUZFPZOHP-UHFFFAOYSA-N | [1][2] |
| SMILES | Nc1ccc(cc1)-c2ccc(cc2)-c3ccccc3 | [9] |
| Purity (Typical) | >97% (GC) | [3][6] |
Solubility Profile: Quantitative solubility data for 4-Amino-p-terphenyl is not extensively published. However, based on its structure and the properties of the parent p-terphenyl, a qualitative profile can be expertly inferred.[10] The large, nonpolar terphenyl core suggests it is insoluble in water but should exhibit good solubility in nonpolar aromatic solvents like toluene and hot benzene, as well as chlorinated solvents such as dichloromethane and chloroform. The presence of the polar amino group may also confer solubility in polar aprotic solvents like tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Its solubility in alcohols like ethanol is likely limited but may increase with heating.[10]
Synthesis and Mechanistic Insights
The synthesis of 4-Amino-p-terphenyl can be approached via classical methods or modern cross-coupling strategies. The choice of method depends on the desired scale, purity requirements, and available starting materials.
Classical Approach: Nitration and Reduction
A well-established, two-step synthesis involves the electrophilic nitration of commercially available p-terphenyl, followed by the reduction of the resulting nitro group.[8]
Mechanism Rationale: The nitration of p-terphenyl preferentially occurs at the 4-position (para to the existing phenyl substituent) due to the directing effects of the phenyl groups and steric hindrance at the ortho positions.[8] Subsequent reduction of the aromatic nitro group to a primary amine is a high-yielding and clean transformation, commonly achieved with reducing agents like tin(II) chloride or through catalytic hydrogenation.[6][11]
Experimental Protocol (Adapted from Allen & Burness, 1949) [8]
-
Nitration of p-Terphenyl:
-
In a flask equipped with a stirrer and dropping funnel, dissolve p-terphenyl in glacial acetic acid and heat to 98 °C.
-
Slowly add a solution of fuming nitric acid (d. 1.59) dropwise, maintaining the temperature below 100 °C.
-
After the addition is complete, maintain the temperature for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture and pour it into a large volume of cold water to precipitate the crude 4-nitro-p-terphenyl.
-
Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from glacial acetic acid or a suitable solvent to obtain pure 4-nitro-p-terphenyl (m.p. 212-213 °C).
-
-
Reduction to 4-Amino-p-terphenyl:
-
Create a suspension of the purified 4-nitro-p-terphenyl in ethanol.
-
Add a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the mixture and carefully neutralize with a strong base (e.g., concentrated NaOH or KOH solution) to precipitate the free amine. Caution: This neutralization is highly exothermic.
-
Filter the resulting solid, wash extensively with water to remove inorganic salts, and dry.
-
The crude 4-Amino-p-terphenyl can be purified by recrystallization (e.g., from ethanol) or sublimation to yield a crystalline solid with a melting point of 197-198 °C.[8]
-
Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For greater versatility and milder reaction conditions, the Suzuki-Miyaura cross-coupling is the state-of-the-art method. This approach constructs the terphenyl backbone by forming a C-C bond between an aryl halide and an arylboronic acid. A plausible strategy involves coupling 4-aminophenylboronic acid with 4-bromobiphenyl.
Mechanism Rationale: This reaction proceeds via a well-understood catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.[12] This method offers excellent functional group tolerance, allowing the free amino group to be present during the coupling.
Representative Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add 4-bromobiphenyl (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).[13][14]
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[14]
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[12] Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as oxygen can deactivate the palladium catalyst.
-
Reaction Execution: Heat the mixture to reflux (typically 85-100 °C) under an inert atmosphere and stir overnight (12-24 hours).[12]
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 4-Amino-p-terphenyl.
-
Caption: Suzuki-Miyaura Synthesis Workflow.
Spectroscopic and Structural Characterization
Confirming the identity and purity of 4-Amino-p-terphenyl relies on a combination of spectroscopic techniques. The molecule's structure gives rise to a distinct and predictable spectral signature.
Caption: Structure of 4-Amino-p-terphenyl.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 7.8 ppm | Multiple distinct signals corresponding to the three different aromatic rings. Protons ortho to the -NH₂ group will be the most upfield. |
| Amine Protons (-NH₂) | 3.5 - 4.5 ppm (broad s) | A broad singlet, exchangeable with D₂O. The chemical shift is solvent-dependent. | |
| ¹³C NMR | Aromatic Carbons (Ar-C) | 115 - 150 ppm | Multiple signals for the aromatic carbons. The carbon directly attached to the nitrogen (C-N) will be significantly deshielded (~145-150 ppm). |
| FTIR | N-H Stretch | 3350-3500 cm⁻¹ (two bands) | Characteristic symmetric and asymmetric stretching of a primary aromatic amine.[4] |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Typical for sp² C-H bonds. | |
| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | Multiple sharp bands corresponding to the vibrations of the benzene rings. | |
| C-N Stretch | 1250-1350 cm⁻¹ | Stretching vibration of the aryl-amine bond. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 245 | Corresponds to the molecular weight of the compound.[3] |
Key Applications in Materials Science
The primary utility of 4-Amino-p-terphenyl is as a functional unit in advanced organic materials, driven by its rigid, conjugated structure which facilitates efficient charge transport.
Organic Light-Emitting Diodes (OLEDs)
In OLED technology, maintaining a balance between electron and hole injection and transport is critical for high efficiency.[15] 4-Amino-p-terphenyl and its derivatives are frequently employed as hole-transporting materials (HTMs) .[5][7]
Functional Rationale:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of 4-Amino-p-terphenyl is well-aligned with the work function of common anodes (like ITO), facilitating efficient injection of holes.[16]
-
Charge Mobility: The extended π-conjugation across the terphenyl backbone provides a pathway for holes to move efficiently from the anode towards the emissive layer.
-
Thermal Stability: The rigid terphenyl structure contributes to a high glass transition temperature (Tg), which is essential for preventing morphological changes in the device during operation and enhancing its lifetime.[17]
Caption: Role of 4-Amino-p-terphenyl as an HTL in an OLED.
Organic Semiconductors and Photoconductors
The same properties that make it an excellent HTL also make 4-Amino-p-terphenyl a valuable building block for broader organic semiconductor applications, including organic field-effect transistors (OFETs) and photoconductive films for imaging.[5] The ability to form stable, uniform thin films is a critical advantage in the fabrication of these devices.
Chemical Reactivity and Potential in Medicinal Chemistry
While its primary role is in materials science, the 4-Amino-p-terphenyl scaffold is of interest to drug development professionals. The terphenyl core is found in some natural products with documented biological activity, and the amino group serves as a versatile chemical handle for derivatization.[18]
-
Reactivity of the Amino Group: As a primary aromatic amine, the nitrogen is nucleophilic and can undergo standard transformations such as N-acylation, N-alkylation, sulfonylation, and diazotization to access a wide array of derivatives.[4][11]
-
Scaffold for Drug Discovery: Natural and synthetic p-terphenyls have been reported to exhibit cytotoxic, antioxidant, and antimicrobial activities.[18] Furthermore, aminophenol derivatives are widely studied for various biological effects, including analgesic and anticancer properties.[19][20][21] Therefore, 4-Amino-p-terphenyl represents a rigid, lipophilic scaffold that can be systematically decorated to explore new chemical space and develop novel therapeutic candidates.
Safety, Handling, and Storage
As with any research chemical, proper handling of 4-Amino-p-terphenyl is essential.
Table 3: GHS Hazard Information
| Pictogram | Code | Hazard Statement | Source(s) |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS07 | H315 : Causes skin irritation | [2] |
| H319 : Causes serious eye irritation | [2][3] | ||
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | GHS09 | H410 : Very toxic to aquatic life with long lasting effects | [2] |
Handling Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term stability and to prevent oxidation of the amino group, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Conclusion
4-Amino-p-terphenyl is a multifunctional molecule whose value is rooted in its unique electronic structure and chemical reactivity. It is a cornerstone material for the development of high-performance OLEDs and organic semiconductors. Beyond this, its potential as a scaffold for the synthesis of novel compounds makes it a valuable platform for researchers in both materials science and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in advanced applications.
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